2-(Benzylsulfonyl)propanoic acid

Description

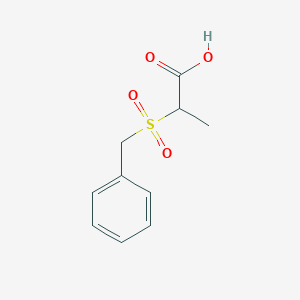

2-(Benzylsulfonyl)propanoic acid is a sulfonated organic compound characterized by a propanoic acid backbone substituted with a benzylsulfonyl group (–SO₂–CH₂–C₆H₅) at the second carbon. This structure confers unique physicochemical properties, including enhanced acidity due to the electron-withdrawing sulfonyl group and moderate lipophilicity from the benzyl moiety.

Properties

CAS No. |

20803-98-9 |

|---|---|

Molecular Formula |

C10H12O4S |

Molecular Weight |

228.27 g/mol |

IUPAC Name |

2-benzylsulfonylpropanoic acid |

InChI |

InChI=1S/C10H12O4S/c1-8(10(11)12)15(13,14)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) |

InChI Key |

CONBEYHMCLMRJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)S(=O)(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonyl)propanoic acid typically involves the sulfonylation of a benzyl group followed by its attachment to a propanoic acid derivative. One common method includes the reaction of benzyl chloride with sodium sulfite to form benzylsulfonic acid, which is then esterified with propanoic acid under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide or amines are employed in substitution reactions.

Major Products Formed

Oxidation: Benzylsulfonyl derivatives.

Reduction: Benzylsulfide derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-(Benzylsulfonyl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various biochemical reactions, potentially inhibiting or modifying the activity of enzymes and proteins. This interaction can lead to changes in cellular processes and biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative distinctions between 2-(Benzylsulfonyl)propanoic acid and analogous compounds derived from the evidence:

Structural and Functional Analysis

Sulfonyl vs. Thiophene/Benzoyl Groups The sulfonyl group in this compound enhances acidity (pKa ~1–2) compared to 2-(5-Benzoylthiophen-2-yl)propanoic acid, where the thiophene ring contributes π-conjugation but less electron withdrawal . Benzoylthiophene derivatives (e.g., Surgam®) are used clinically for anti-inflammatory action, suggesting sulfonated analogs might target similar pathways but with altered pharmacokinetics .

Substituent Effects on Lipophilicity The chlorophenyl group in 2-Benzyl-3-(4-chlorophenyl)propanoic acid increases lipophilicity (logP ~3.5 estimated) compared to the sulfonyl group (logP ~1.5), affecting membrane permeability and metabolic stability .

Amino vs. Ester Modifications β-Amino-2-(phenylmethoxy)-benzenepropanoic acid incorporates an amino group, enabling peptide bond formation, unlike the sulfonyl group, which is less nucleophilic but more stable under oxidative conditions .

Sulfanyl vs. Sulfonyl Derivatives

- Compounds with benzylsulfanyl (–S–CH₂–C₆H₅) groups (e.g., ) are more prone to oxidation than sulfonyl derivatives, impacting shelf-life and reactivity in drug formulations .

Biological Activity

2-(Benzylsulfonyl)propanoic acid, a compound featuring a benzylsulfonyl functional group, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C10H13O3S

- Molecular Weight: 229.27 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of antimicrobial properties, particularly against various bacterial strains. Studies indicate that this compound exhibits significant antibacterial activity, which is critical for developing new antimicrobial agents.

Antibacterial Activity

Research has demonstrated that this compound possesses notable antibacterial effects against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values provide insight into its potency.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1.8 |

| Escherichia coli | 4.5 |

| Pseudomonas aeruginosa | 3.0 |

Case Study: Antibacterial Evaluation

In a study conducted by Ajani et al. (2013), various sulfonamide derivatives were synthesized, including this compound. The compound was tested against clinical strains of bacteria, revealing it to be one of the most effective agents against Staphylococcus aureus, with an MIC of 1.8 μg/mL, indicating strong antibacterial potential .

The antibacterial mechanism of this compound is believed to involve the inhibition of bacterial cell wall synthesis and disruption of cellular processes. This action leads to cell lysis and death, particularly in Gram-positive bacteria like Staphylococcus aureus.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the benzylsulfonyl group in enhancing the biological activity of the compound. Modifications to the propanoic acid backbone can significantly affect its potency and selectivity against different bacterial strains.

Safety and Toxicity

While promising in terms of antibacterial efficacy, it is crucial to evaluate the safety profile and potential toxicity of this compound. Preliminary assessments indicate that it exhibits low toxicity in vitro; however, further studies are necessary to establish its safety for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.